[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
Description
4-(3-Bromo-4-methoxybenzyl)piperazinomethanone is a piperazine-derived methanone compound featuring a 2-fluorophenyl group attached to the methanone carbonyl and a 3-bromo-4-methoxybenzyl substituent on the piperazine ring. The bromo and methoxy groups on the benzyl moiety contribute to its electronic and steric properties, while the fluorophenyl group enhances aromatic interactions and metabolic stability.
Properties
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-6-14(12-16(18)20)13-22-8-10-23(11-9-22)19(24)15-4-2-3-5-17(15)21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLBCFAFVSLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and coupling reactionsThe bromine and methoxy groups are then introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl group to an alcohol.
Substitution: The piperazine ring and the aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(3-bromo-4-formylbenzyl)piperazino(2-fluorophenyl)methanone, while reduction of the carbonyl group can produce 4-(3-bromo-4-methoxybenzyl)piperazino(2-fluorophenyl)methanol.
Scientific Research Applications
The compound 4-(3-Bromo-4-Methoxybenzyl)piperazino(2-Fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing relevant data and insights from diverse sources.
Structure and Composition
- Chemical Formula : C16H18BrFNO2
- Molecular Weight : 366.23 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and application studies.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 4-(3-Bromo-4-Methoxybenzyl)piperazino(2-Fluorophenyl)methanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Specific findings include:
- Mechanism of Action : Inhibition of microtubule formation leading to cell cycle arrest in the G2/M phase.
- Case Study : A study demonstrated that similar derivatives induced apoptosis in breast cancer cells by modulating the expression of Bcl-2 family proteins and activating death receptor pathways .
Neuropharmacological Effects
The compound's piperazine moiety is known for its interaction with central nervous system receptors, making it a candidate for neuropharmacological research. Potential applications include:
- Anxiolytic and Antidepressant Properties : Research indicates that piperazine derivatives can exhibit anxiolytic effects by acting on serotonin receptors.
- Case Study : A related piperazine derivative was shown to improve cognitive function in animal models of depression .
Antimicrobial Activity
There is emerging evidence that compounds containing the methoxybenzyl group possess antimicrobial properties. Studies suggest:
- Mechanism : The presence of halogen atoms (like bromine) enhances the compound's ability to disrupt microbial cell membranes.
- Case Study : A series of methoxybenzyl piperazine derivatives were tested against various bacterial strains, showing promising results against resistant strains .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s structural analogs differ primarily in substituents on the benzyl/aryl groups and the piperazine linkage. Key comparisons include:
| Compound Name | Substituents on Piperazine/Benzyl | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 4-(3-Bromo-4-methoxybenzyl)piperazinomethanone | 3-bromo-4-methoxybenzyl, 2-fluorophenyl | Methanone, Br, OMe, F | ~449.3 (estimated) | High lipophilicity (Br/OMe), moderate solubility (OMe) |
| [4-tert-Butylphenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone () | 4-tert-butylphenyl, 2-fluorophenyl | Methanone, tert-butyl, F | ~368.5 (estimated) | High steric bulk (tert-butyl), low polarity |
| 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone () | 2-fluorophenyl, 4-methoxyphenyl, azetidinone | Azetidinone, OMe, F | 445.53 | Rigid azetidinone core, enhanced hydrogen bonding potential |
| [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl][3-(trifluoromethyl)phenyl]methanone () | 4-fluorophenylsulfonyl, 3-CF₃-phenyl | Sulfonyl, CF₃, F | ~456.4 (estimated) | Strong electron-withdrawing effects (sulfonyl, CF₃), high metabolic stability |
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 3-bromo-4-methoxybenzyl group offers moderate steric bulk compared to the tert-butyl group in , which may reduce binding affinity in tightly packed receptors .
- Bioisosteric Replacements : The sulfonyl and trifluoromethyl groups in improve metabolic stability but reduce lipophilicity compared to the bromo-methoxy combination .
Physicochemical and Pharmacokinetic Properties
Notes:
- The sulfonyl-CF₃ analog () shows superior solubility and stability, making it more suitable for oral administration .
Molecular Docking and Binding Affinity
While direct docking data for the target compound is unavailable, analogs with methanone moieties () provide insights:
| Compound (Docking Target) | Docking Score | Reference |
|---|---|---|
| Methanone (α-glucosidase) | -3.7 | |
| Benzenesulfonic acid | -6.3 | |
| Phenol | -5.1 |
The target compound’s bromo and methoxy groups may enhance binding to hydrophobic pockets in enzymes or receptors, similar to benzenesulfonic acid’s strong affinity. However, its larger size compared to simpler methanones (e.g., ) could limit access to active sites .
Biological Activity
The compound 4-(3-Bromo-4-methoxybenzyl)piperazinomethanone, often referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H20BrFN2O2
- Molecular Weight : 373.27 g/mol
- Structural Features :
- A piperazine ring, which is known for its versatility in drug design.
- A brominated aromatic ring that may enhance lipophilicity and biological activity.
- A fluorophenyl group that could influence receptor binding and metabolic stability.
Research indicates that piperazine derivatives can interact with various biological targets, including:
- Receptors : Many piperazine compounds exhibit affinity for neurotransmitter receptors (e.g., serotonin and dopamine receptors), suggesting potential applications in neuropharmacology.
- Enzymes : Some studies have shown that these compounds can inhibit certain enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of related piperazine compounds. For instance:
- In Vitro Studies : Compounds similar to 4-(3-Bromo-4-methoxybenzyl)piperazinomethanone have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These effects are often attributed to apoptosis induction and cell cycle arrest.
- Mechanistic Insights : Molecular docking studies reveal that such compounds may bind to tubulin, inhibiting its polymerization and thereby disrupting mitotic processes in cancer cells.
Antimicrobial Activity
Research has also suggested that piperazine derivatives possess antimicrobial properties. For example:
- Bacterial Inhibition : Certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including brominated variants. The study reported IC50 values indicating potent anticancer activity against MCF-7 (breast cancer) cells with some compounds showing sub-micromolar efficacy.
-
Antimicrobial Screening :
- In a separate investigation, a series of piperazine-based compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the piperazine ring significantly influenced antibacterial potency.
Data Tables
Q & A
Q. Q1. What are the established synthetic routes for 4-(3-bromo-4-methoxybenzyl)piperazinomethanone, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves three key steps:
Piperazine Intermediate Formation : React ethylenediamine with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) to form the piperazine ring .
Substituent Introduction :
- 3-Bromo-4-methoxybenzyl group : Use nucleophilic substitution with 3-bromo-4-methoxybenzyl chloride in DMF at 60–80°C.
- 2-Fluorobenzoyl group : Acylate the piperazine nitrogen with 2-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base .
Optimization : Yield improvements (>80%) are achieved via microwave-assisted synthesis for step 2, reducing reaction time from 12 hrs to 2–3 hrs .
Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the 2-fluorophenyl group shows distinct -NMR splitting patterns (δ 7.2–7.8 ppm) due to fluorine coupling .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize thermal ellipsoids to confirm steric effects from the bromo-methoxybenzyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~449.3 for [M+H]) .
Q. Q3. What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K) or GPCRs (e.g., dopamine D2 receptor) using fluorescence polarization. Piperazine derivatives often modulate dopaminergic pathways .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC calculations. Compare with controls like cisplatin .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like α-glucosidase (PDB: 3L4Y) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with halogen (Cl, I) or methyl groups replacing bromine/methoxy to assess steric/electronic effects.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the piperazine nitrogen) .
- In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., brain penetration via LC-MS/MS).
Q. Q5. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Polymorphism Analysis : Use PXRD to detect crystal forms affecting solubility/bioavailability. For example, a monoclinic vs. orthorhombic lattice may explain discrepancies in IC values .
- Electron Density Maps : SHELXL-refined maps can reveal protonation states of the piperazine ring (e.g., neutral vs. salt forms), impacting receptor binding .
Q. Q6. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Replace batch reactions with continuous flow systems to enhance reproducibility and reduce byproducts (e.g., 4-methoxybenzyl chloride decomposition) .
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale acylation .
Q. Q7. How do computational methods validate experimental data for this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 optimizes geometry to compare with XRD data. Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to oxidation) .
- MD Simulations : GROMACS models aqueous stability; piperazine rings may exhibit conformational flexibility affecting membrane permeability .
Data Contradiction Analysis
Q. Q8. How to address conflicting reports on this compound’s neuroprotective vs. cytotoxic effects?
Methodological Answer:
- Dose-Response Curves : Re-evaluate assays across a wider concentration range (0.1–100 µM). Cytotoxicity at >50 µM may mask neuroprotection at lower doses .
- Cell-Type Specificity : Test on primary neurons vs. immortalized lines; differential expression of efflux transporters (e.g., P-gp) may alter outcomes .
Q. Q9. Why do similar piperazine derivatives show divergent enzyme inhibition profiles?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
